8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (Compound ID: C350-0236) is a pyrazoloquinoline derivative with a molecular formula of C25H20FN3 and a molecular weight of 381.45 g/mol . Key structural features include:
- An ethyl group at position 8 of the quinoline core.
- A 4-fluorophenyl substituent at position 1.
- A 4-methylphenyl group at position 2.
The compound’s structure aligns with pyrazoloquinoline derivatives known for pharmaceutical applications, particularly in anti-inflammatory and kinase inhibition contexts .
Properties
IUPAC Name |
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3/c1-3-17-6-13-23-21(14-17)25-22(15-27-23)24(18-7-4-16(2)5-8-18)28-29(25)20-11-9-19(26)10-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBLZPIEOKWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H18FN3
- Molecular Weight : 313.36 g/mol
Biological Activity Overview
The biological activities of pyrazoloquinolines have been extensively studied, revealing several pharmacological effects:
-
Antimicrobial Activity :
- Pyrazoloquinolines exhibit significant antimicrobial properties. Recent studies indicate that derivatives of this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent activity against these pathogens .
-
Anticancer Properties :
- Research has shown that pyrazoloquinolines can act as effective inhibitors of cancer cell proliferation. They have demonstrated activity against various cancer cell lines by targeting key pathways involved in tumor growth and survival, including inhibition of BRAF(V600E) and EGFR signaling pathways . In vitro studies have reported IC50 values indicating effective cytotoxicity against multiple cancer types.
- Anti-inflammatory Effects :
Antimicrobial Studies
A comprehensive study evaluated the antimicrobial efficacy of several pyrazolo derivatives, including this compound. The results indicated:
- MIC Values : Ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
- Biofilm Inhibition : Significant reduction in biofilm formation was observed against Staphylococcus aureus .
Anticancer Activity
In vitro assays demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Reported between 5 to 15 µM across different cell lines, indicating a promising therapeutic index .
Anti-inflammatory Mechanisms
The anti-inflammatory properties were assessed through:
- Cytokine Production : Reduction in TNF-alpha and IL-6 levels in treated macrophages.
- Animal Models : In vivo studies showed decreased paw edema in carrageenan-induced inflammation models .
Case Studies
Several case studies have explored the therapeutic potential of pyrazolo[4,3-c]quinolines:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity with MIC values <0.5 µg/mL against resistant strains. |
| Study B | Showed anticancer effects with IC50 <10 µM across multiple cancer cell lines. |
| Study C | Reported anti-inflammatory effects with significant reduction in edema in animal models. |
Scientific Research Applications
The compound 8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to elucidate the applications of this compound based on available research findings and case studies.
Chemical Properties and Structure
The molecular formula of this compound is C20H19FN2. Its structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the ethyl group and fluorophenyl moiety enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[4,3-c]quinoline show selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Studies have shown that pyrazoloquinolines can inhibit the growth of several bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The effectiveness is attributed to their ability to disrupt bacterial cell wall synthesis.
Neuroprotective Effects
Emerging evidence suggests that compounds like this compound may possess neuroprotective properties. Research involving animal models has indicated potential benefits in reducing neuroinflammation and protecting against neurodegenerative diseases such as Alzheimer’s.
Study on Anticancer Properties
A notable case study published in a peer-reviewed journal explored the anticancer effects of a series of pyrazoloquinolines, including our compound of interest. The study utilized various assays to evaluate cell viability and apoptosis induction in cancer cell lines. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations, suggesting potential for development into therapeutic agents for cancer treatment.
Investigation of Antimicrobial Effects
In another study focusing on antimicrobial activity, researchers tested the efficacy of several pyrazoloquinoline derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
8-Ethoxy vs. 8-Ethyl
- 8-Ethoxy-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0462): Molecular Formula: C25H20FN3O (MW: 397.45 g/mol). The 3-fluorophenyl substituent (vs. 4-fluorophenyl in the target compound) may alter steric interactions in biological targets .
8-Fluoro Substitution
- 3-(4-Ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (C350-0652): Molecular Formula: C24H18FN3 (MW: 367.42 g/mol). The ethylphenyl group at position 3 may improve metabolic stability .
Substituent Variations at Position 6
- 6-Chloro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Molecular Formula: C24H17ClFN3 (MW: 401.87 g/mol). Chlorine at position 6 increases molecular weight and polarizability, which could enhance interactions with hydrophobic binding sites. This modification is linked to improved kinase inhibition in related compounds .
Amino-Functionalized Analogs
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Exhibits potent anti-inflammatory activity (IC50 in submicromolar range) by inhibiting LPS-stimulated NO production and iNOS/COX-2 expression . The amino and hydroxyl groups enhance hydrogen-bonding capacity, improving target engagement but reducing logP (predicted ~5.0).
Trifluoromethyl Derivatives
- ELND006 and ELND007: These gamma-secretase inhibitors feature trifluoromethyl groups, which confer metabolic stability and selectivity for amyloid-beta over Notch signaling. Though structurally distinct, their success highlights the importance of fluorinated substituents in optimizing pharmacokinetics .
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Anti-Inflammatory Potential: The target compound’s pyrazoloquinoline core aligns with derivatives showing inhibition of NO production and iNOS expression, though its ethyl and methylphenyl groups may trade off potency for improved bioavailability compared to amino-substituted analogs .
- Kinase Inhibition : Chloro and fluoro substituents (e.g., 6-chloro analog) correlate with kinase inhibitory activity, suggesting the target compound could be optimized for similar applications .
- Metabolic Stability: Ethyl and methyl groups may enhance stability over ethoxy or amino substituents, as seen in ELND006/ELND007 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
